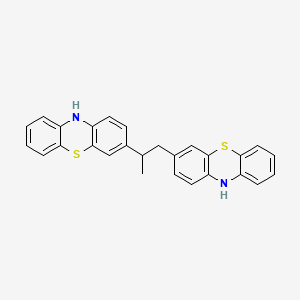
3,3'-Propylenebis-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Propylenebis-10H-phenothiazine is a chemical compound with the molecular formula C27H22N2S2. It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two phenothiazine units linked by a propylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Propylenebis-10H-phenothiazine typically involves the reaction of phenothiazine with a propylene-based reagent under specific conditions. One common method is the condensation reaction between phenothiazine and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Propylenebis-10H-phenothiazine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Propylenebis-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenothiazine compounds.
Applications De Recherche Scientifique
3,3’-Propylenebis-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and 3,3’-Propylenebis-10H-phenothiazine is investigated for similar therapeutic potentials.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Propylenebis-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cell function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially generating reactive oxygen species that can induce cell damage or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic drugs.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness
3,3’-Propylenebis-10H-phenothiazine is unique due to its propylene bridge, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives
Propriétés
Numéro CAS |
71913-07-0 |
|---|---|
Formule moléculaire |
C27H22N2S2 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
3-[1-(10H-phenothiazin-3-yl)propan-2-yl]-10H-phenothiazine |
InChI |
InChI=1S/C27H22N2S2/c1-17(19-11-13-23-27(16-19)31-25-9-5-3-7-21(25)29-23)14-18-10-12-22-26(15-18)30-24-8-4-2-6-20(24)28-22/h2-13,15-17,28-29H,14H2,1H3 |
Clé InChI |
JDIHUWWOVUQTGB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)NC3=CC=CC=C3S2)C4=CC5=C(C=C4)NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






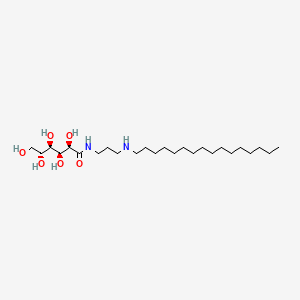
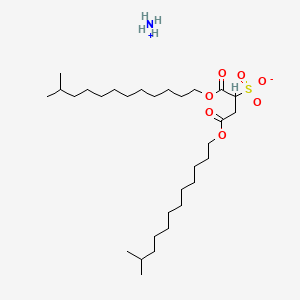
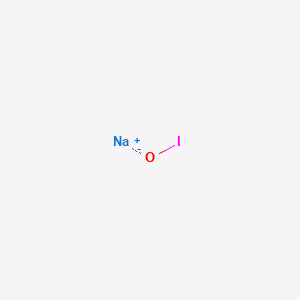
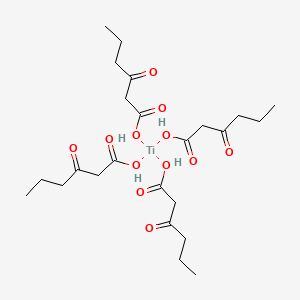
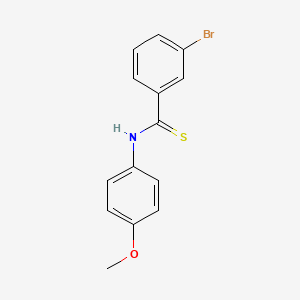
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
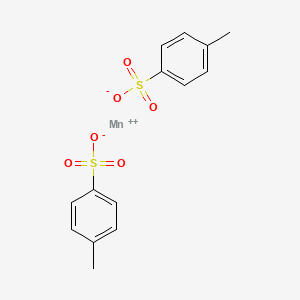
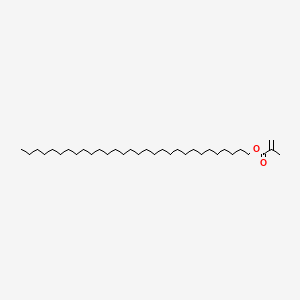
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)

